{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA
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Overview
Description
{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in various chemical, biological, and industrial applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with pyridine-2-carbaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes to enhance yield and efficiency. The Kröhnke pyridine synthesis is one such method, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions . This method is advantageous due to its high yield and the ability to produce highly functionalized pyridines.
Chemical Reactions Analysis
Types of Reactions
{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and functional materials.
Mechanism of Action
The mechanism of action of {[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in enzyme inhibition studies and the development of metal-based drugs .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the additional functional groups.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds used in organic synthesis and pharmaceutical chemistry.
Pyridine N-oxides: Oxidized derivatives of pyridine with distinct reactivity and applications.
Uniqueness
{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
380353-34-4 |
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Molecular Formula |
C12H16N4S |
Molecular Weight |
248.35g/mol |
IUPAC Name |
[(Z)-(2-pyridin-2-ylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C12H16N4S/c13-12(17)16-15-11-7-2-1-5-9(11)10-6-3-4-8-14-10/h3-4,6,8-9H,1-2,5,7H2,(H3,13,16,17)/b15-11- |
InChI Key |
HIOOQWNERNJXSZ-PTNGSMBKSA-N |
Isomeric SMILES |
C1CC/C(=N/NC(=S)N)/C(C1)C2=CC=CC=N2 |
SMILES |
C1CCC(=NNC(=S)N)C(C1)C2=CC=CC=N2 |
Canonical SMILES |
C1CCC(=NNC(=S)N)C(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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